Cas no 10144-66-8 (H-Ala-P-nitrobenzyl Ester Hydrobromide)
H-Ala-P-nitrobenzyl Ester Hydrobromide Chemical and Physical Properties
Names and Identifiers
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- L-Alanine,(4-nitrophenyl)methyl ester, monohydrobromide (9CI)
- H-ALA-ONB HBR
- H-ALA-P-NITROBENZYL ESTER . HBR
- H-Ala-p-nitrobenzyl ester · HBr
- ALANINE-P-NITROBENZYL ESTER HBR
- H-Ala-p-nitrobenzyl ester
- H-ALA-P-NITROBENZYL ESTER HBR
- L-ALANINE 4-NITROBENZYL ESTER HYDROBROMIDE
- L-ALANINE P-NITROBENZYL ESTER HYDROBROMIDE
- H-Ala-O(4-NO2Bzl)·HBr
- Alanine 4-nitrobenzyl ester hydrobromide
- 10144-66-8
- L-Alanine,(4-nitrophenyl)methyl ester,monohydrobromide(9ci)
- J-000393
- (4-nitrophenyl)methyl (2S)-2-aminopropanoate;hydrobromide
- (S)-4-Nitrobenzyl 2-aminopropanoate hydrobromide
- H-Ala-P-nitrobenzyl Ester Hydrobromide
-
- Inchi: 1S/C10H12N2O4.BrH/c1-7(11)10(13)16-6-8-2-4-9(5-3-8)12(14)15;/h2-5,7H,6,11H2,1H3;1H/t7-;/m0./s1
- InChI Key: FRFKXOAGURTONY-FJXQXJEOSA-N
- SMILES: Br.O(C([C@H](C)N)=O)CC1C=CC(=CC=1)[N+](=O)[O-]
Computed Properties
- Exact Mass: 304.00600
- Monoisotopic Mass: 304.00587g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 5
- Complexity: 256
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 98.1Ų
Experimental Properties
- PSA: 98.14000
- LogP: 3.16680
H-Ala-P-nitrobenzyl Ester Hydrobromide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A576038-50mg |
H-Ala-P-nitrobenzyl Ester Hydrobromide |
10144-66-8 | 50mg |
$ 50.00 | 2022-06-08 | ||
| TRC | A576038-100mg |
H-Ala-P-nitrobenzyl Ester Hydrobromide |
10144-66-8 | 100mg |
$ 65.00 | 2022-06-08 | ||
| TRC | A576038-500mg |
H-Ala-P-nitrobenzyl Ester Hydrobromide |
10144-66-8 | 500mg |
$ 80.00 | 2022-06-08 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-291850-1g |
Alanine 4-nitrobenzyl ester hydrobromide, |
10144-66-8 | 1g |
¥308.00 | 2023-09-05 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-291850A-5g |
Alanine 4-nitrobenzyl ester hydrobromide, |
10144-66-8 | 5g |
¥1504.00 | 2023-09-05 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-291850-1 g |
Alanine 4-nitrobenzyl ester hydrobromide, |
10144-66-8 | 1g |
¥308.00 | 2023-07-11 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-291850A-5 g |
Alanine 4-nitrobenzyl ester hydrobromide, |
10144-66-8 | 5g |
¥1,504.00 | 2023-07-11 |
H-Ala-P-nitrobenzyl Ester Hydrobromide Related Literature
-
Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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Shivani Sharma,Chia-Ming Wu,Ranjit T. Koodali,N. Rajesh RSC Adv., 2016,6, 26668-26678
-
David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
Additional information on H-Ala-P-nitrobenzyl Ester Hydrobromide
H-Ala-P-nitrobenzyl Ester Hydrobromide and Its Significance in Modern Chemical Biology
CAS no.10144-66-8 refers to a specific chemical compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, H-Ala-P-nitrobenzyl Ester Hydrobromide, is a derivative of alanine and features a nitrobenzyl ester group, making it a valuable tool in various biochemical applications. The hydrobromide salt form enhances its solubility and stability, making it particularly useful for experimental and industrial purposes.
The nitrobenzyl ester moiety in H-Ala-P-nitrobenzyl Ester Hydrobromide plays a crucial role in its utility as a protecting group in peptide synthesis. Protecting groups are essential in organic synthesis, particularly in the assembly of complex molecules like peptides and proteins. They prevent unwanted reactions at specific sites, allowing chemists to build molecules with precise control over their structure. The nitrobenzyl group is particularly favored due to its stability under a wide range of conditions and its ease of removal under mild acidic conditions.
In recent years, there has been a surge in research focused on developing novel methodologies for peptide synthesis and modification. The use of protecting groups like the nitrobenzyl ester has been instrumental in advancing these methodologies. For instance, studies have shown that H-Ala-P-nitrobenzyl Ester Hydrobromide can be effectively used to protect the amino group of alanine residues in peptides, allowing for selective modifications at other positions without interference. This has led to more efficient and accurate synthesis of complex peptide sequences, which are crucial for understanding biological processes and developing new therapeutic agents.
The hydrobromide form of this compound enhances its compatibility with various solvents and reaction conditions, making it a versatile reagent in both academic and industrial settings. Its stability under different pH conditions also makes it suitable for a wide range of biochemical assays. Researchers have utilized H-Ala-P-nitrobenzyl Ester Hydrobromide in the development of novel synthetic routes for peptidomimetics, which are designed to mimic the biological activity of natural peptides but with improved pharmacological properties.
One of the most exciting applications of this compound is in the field of drug discovery. Peptides and peptidomimetics have emerged as a promising class of therapeutic agents due to their high specificity and low toxicity. The ability to synthesize these molecules with high precision is crucial for their development into effective drugs. H-Ala-P-nitrobenzyl Ester Hydrobromide has been used in several studies to develop novel peptidomimetics targeting various biological pathways. For example, researchers have explored its use in creating inhibitors for enzyme-driven diseases, where precise control over peptide structure is essential for achieving desired biological activity.
The role of protecting groups like the nitrobenzyl ester has also been highlighted in the development of new analytical techniques. These techniques often require the precise modification of biomolecules to study their interactions and functions. H-Ala-P-nitrobenzyl Ester Hydrobromide has been employed in mass spectrometry-based studies, where it helps in the selective labeling and detection of peptides. This has opened up new avenues for understanding complex biological systems at the molecular level.
In conclusion, CAS no.10144-66-8 represents a compound that is far more than just a chemical entity; it is a cornerstone in modern chemical biology research. The unique properties of H-Ala-P-nitrobenzyl Ester Hydrobromide, particularly its utility as a protecting group in peptide synthesis, make it an indispensable tool for researchers aiming to develop novel therapeutic agents and understand complex biological processes. As research continues to evolve, it is likely that this compound will play an even greater role in advancing our understanding of life at the molecular level.
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